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Compound of Interest

Compound Name: 1-Allyl-[1,4]diazepane

CAS No.: 229162-11-2

Cat. No.: B3021734

Get Quote

CAS Number: 229162-11-2 Synonyms: 1-(2-Propenyl)homopiperazine; 1-Allylhexahydro-1,4-

diazepine Molecular Formula: C₈H₁₆N₂ Molecular Weight: 140.23 g/mol

Executive Summary: The Bifunctional Scaffold
In the landscape of modern medicinal chemistry, 1-Allyl-1,4-diazepane (CAS 229162-11-2)

represents a high-value "privileged scaffold." Unlike its 6-membered ring analog (piperazine),

the 7-membered diazepane ring offers unique conformational flexibility, allowing it to mimic

peptide

-turns and adopt distinct spatial orientations in protein binding pockets.

This molecule is defined by its bifunctionality:

The Secondary Amine (N4): A highly nucleophilic site ready for immediate diversification via

amide coupling, reductive amination, or sulfonylation.

The Allyl Group (N1): A latent functional handle. It serves as a precursor for Ring-Closing

Metathesis (RCM) to generate macrocycles, or can be oxidized/reduced to modify solubility

and polarity.
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This guide details the synthesis, handling, and strategic application of 1-Allyl-1,4-diazepane in

drug discovery, specifically for kinase inhibitors, GPCR ligands, and RNA-targeting small

molecules.

Chemical Profile & Physical Properties[1][2][3][4]
Property Specification Notes

Appearance Colorless to pale yellow oil
Oxidizes slightly upon air

exposure.

Boiling Point 78–80 °C (at 10 mmHg)
Estimated; vacuum distillation

recommended.

Density ~0.92 g/mL Typical for alkyl-diazepanes.

Solubility DCM, MeOH, DMSO, Water
Highly polar; forms salts with

acids.

pKa (Calc) ~9.8 (N4), ~5.5 (N1) N4 is the primary basic site.

Stability Hygroscopic, Air-sensitive
Store under Argon/Nitrogen at

2–8°C.

Synthesis & Manufacturing Logic
The Challenge of Mono-Alkylation
Direct alkylation of homopiperazine (1,4-diazepane) with allyl bromide is statistically difficult,

often resulting in a mixture of mono-allyl, bis-allyl, and unreacted starting material. For high-

purity applications (GLP/GMP), a Protection-Deprotection Strategy is the authoritative

standard.

Recommended Synthetic Route (High Fidelity)
This route ensures regioselectivity and eliminates bis-allyl impurities.

Step 1: Mono-protection React homopiperazine with Boc-anhydride (0.9 eq) to favor the mono-

Boc product. Step 2: N-Alkylation Alkylate the remaining secondary amine with allyl bromide.

Step 3: Deprotection Remove the Boc group with TFA/DCM or HCl/Dioxane to release the

secondary amine (N4).
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Synthetic Pathway Diagram
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Figure 1: Controlled synthesis of 1-Allyl-1,4-diazepane via Boc-protection strategy to avoid bis-

alkylation.

Experimental Protocol: Synthesis of 1-Allyl-1,4-
diazepane
Objective: Preparation of 10g of 1-Allyl-1,4-diazepane via direct alkylation (optimized for speed

in early discovery) with purification logic.

Reagents:

Homopiperazine (1,4-Diazepane): 20.0 g (Excess to favor mono-substitution)

Allyl Bromide: 6.0 g (0.25 eq relative to amine)

Potassium Carbonate (

): 10.0 g

Acetonitrile (ACN): 150 mL

Methodology:

Setup: In a 500 mL round-bottom flask, dissolve homopiperazine (20.0 g) in ACN (150 mL).

Add

and cool to 0°C.

Addition: Add allyl bromide (6.0 g) dropwise over 30 minutes. Crucial: Slow addition prevents

localized high concentrations that lead to bis-allylation.
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Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC

(MeOH/DCM 1:9 with

).

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

Purification (The "Trick"): The residue contains the product, bis-allyl impurity, and excess

homopiperazine.

Dissolve residue in water.

Extract with DCM (3x). The highly polar homopiperazine stays in the water; the bis-allyl

and mono-allyl move to DCM.

Refinement: To separate mono vs bis, perform column chromatography on silica gel

(Gradient: 100% DCM

10% MeOH/DCM). The bis-allyl elutes first.

Yield: Expected yield ~60-70% based on allyl bromide.

Strategic Utility in Drug Design
Orthogonal Functionalization
The power of CAS 229162-11-2 lies in its ability to serve as a divergent core. The secondary

amine allows for the rapid generation of libraries (SAR exploration), while the allyl group acts

as a "structural anchor" that can be modified later to lock conformation or improve metabolic

stability.

Application Logic Diagram
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Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the amine and

alkene moieties.

Case Studies & Biological Relevance[5]
Farnesyltransferase Inhibitors: 1,4-diazepane derivatives have been identified as potent

inhibitors of farnesyltransferase, an enzyme implicated in cancer signaling (Ras pathway).

The diazepane ring positions substituents to interact with the zinc ion in the active site more

effectively than rigid piperazines [1].

RNA-Binding Ligands: The flexibility of the 7-membered ring allows these scaffolds to adapt

to the "bulges" in RNA secondary structures. The allyl group is frequently used to tether

these cores to intercalators [2].

Safety & Handling (SDS Summary)
Hazards: Corrosive (Skin Corr.[1] 1B), Flammable Liquid (Cat 3).

PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle only in a fume hood.

Storage: Store under inert atmosphere (Argon). The allylic amine is prone to oxidation (N-

oxide formation) over time.
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Spill: Neutralize with weak acid (citric acid) before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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